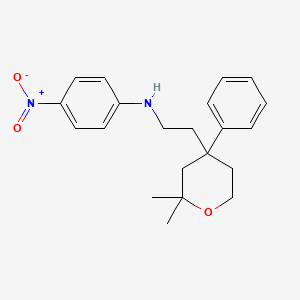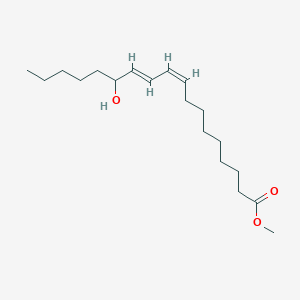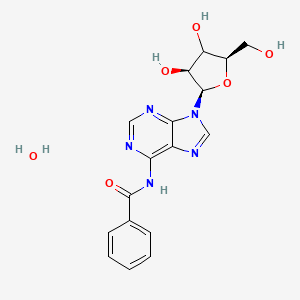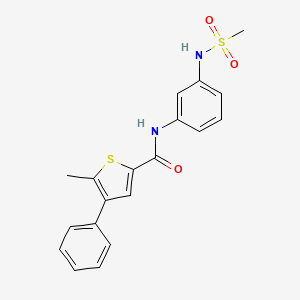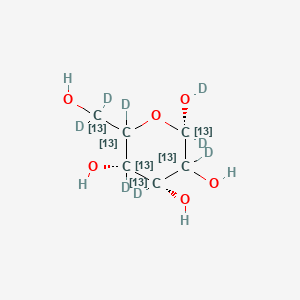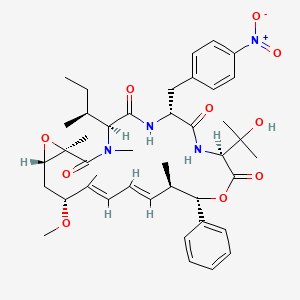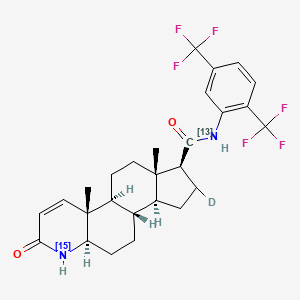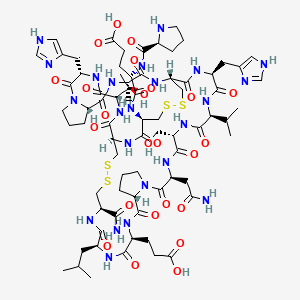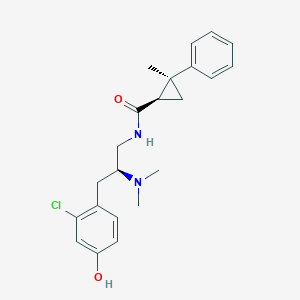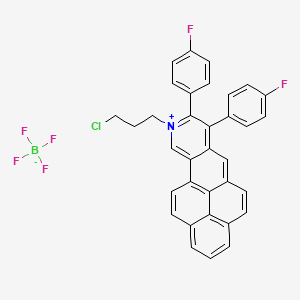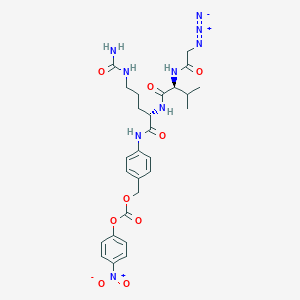
N3-VC-Pab-pnp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-VC-Pab-pnp is a compound used primarily as an intermediate in the synthesis of bicyclic peptide ligand STING conjugates. It is a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is also involved in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N3-VC-Pab-pnp is synthesized through a series of chemical reactions involving the introduction of an azide group. The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) is a key step in its synthesis. This reaction typically requires copper(I) catalysts and can be performed under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: N3-VC-Pab-pnp undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper(I) catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper(I) catalysts, alkyne-containing molecules, mild reaction conditions.
SPAAC: DBCO or BCN-containing molecules, ambient conditions.
Major Products: The major products of these reactions are triazole-containing compounds, which are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
N3-VC-Pab-pnp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
N3-VC-Pab-pnp exerts its effects through its azide group, which participates in cycloaddition reactions to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis. The molecular targets and pathways involved in these reactions include the alkyne groups in CuAAC and the DBCO or BCN groups in SPAAC .
Comparación Con Compuestos Similares
N3-VC-Pab-pnp: Contains an azide group, used in CuAAC and SPAAC reactions.
Uniqueness: this compound is unique due to its versatility in click chemistry and its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
Propiedades
Fórmula molecular |
C27H33N9O9 |
|---|---|
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
Clave InChI |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
